

Application Notes and Protocols for Intraperitoneal Injection of D-Galactosamine Hydrochloride

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Compound of Interest

Compound Name: D(+)-Galactosamine hydrochloride

Cat. No.: B15607174

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These application notes provide a comprehensive guide to the use of D-Galactosamine hydrochloride (D-GalN) for inducing experimental liver injury in animal models, a critical tool for studying hepatotoxicity and developing novel hepatoprotective therapies.

D-Galactosamine, an amino sugar, is a well-established hepatotoxic agent that, when administered to experimental animals, causes liver damage that histologically and biochemically resembles human viral hepatitis.[1][2][3] It is frequently used alone or in combination with lipopolysaccharide (LPS) to create robust and reproducible models of acute liver failure.[1][4] The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine triphosphate (UTP) in hepatocytes, leading to the inhibition of RNA and protein synthesis and ultimately cell death.[1][2][3] This sensitization of the liver to inflammatory mediators, such as tumor necrosis factor-alpha (TNF- α), is a key aspect of its mechanism.[3]

Quantitative Data Summary

The following tables summarize common dosage regimens for inducing liver injury in rodents using an intraperitoneal (i.p.) injection of D-Galactosamine hydrochloride.

Table 1: D-Galactosamine Hydrochloride Dosage for Inducing Liver Injury



Animal Model	Strain	D-GalN Dosage	Administrat ion Schedule	Key Observatio ns	Reference
Rat	Wistar	1.5 g/kg	Single i.p. injection	Increased serum AST, ALT, bilirubin, and prothrombin time at 25.5 and 48 hours.	[5]
Rat	Wistar	1.4 g/kg	Single i.p. injection	Altered AST, ALT, bilirubin, Factor V, PT, and INR within 12 hours, peaking at 48 hours.	[5][6]
Rat	Sprague- Dawley	1.1 g/kg	Single i.p. injection	Severe liver damage and acute liver failure within 48 hours, with increased plasma ALT, AST, bilirubin, and ammonia.	[7]
Rat	F344	800 mg/kg	Single i.p. injection	Hepatocyte necrosis observed on days 1 and 2 post-injection.	[8]



Rat	Wistar	400 mg/kg	Single i.p. injection on day 21	Increased hepatic marker enzymes and lipid peroxidation.	[9]
Rat	Wistar	250 mg/kg	6 i.p. injections over 24 hours	Increased serum bilirubin, hemoglobin, and liver enzymes (GOT, GPT, GIDH).	[1]

Table 2: D-Galactosamine Hydrochloride and Lipopolysaccharide (LPS) Combination Dosage for Inducing Acute Liver Failure

| Animal Model | Strain | D-GalN Dosage | LPS Dosage | Administration Schedule | Key Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | Mouse | C57BL/6 | 800 mg/kg | 100 μ g/kg | Single i.p. co-injection | Lethal liver injury in 87% of animals, with significant increases in serum TNF- α and ALT. |[10] | | Mouse | C57BL/6 | 800 mg/kg | 100, 300, or 500 μ g/kg | Single i.p. co-injection | Dose-dependent increase in mortality and NF- κ B activity. |[11] | | Mouse | C57BL/6 | 700 mg/kg | 100 μ g/kg | Single i.p. co-injection | Development of severe acute liver injury within 6 hours. |[4][12] | | Mouse | Not Specified | 300 mg/kg | 50 μ g/kg | Single i.p. co-injection | Induction of acute liver failure. |[13] |

Experimental Protocols

Protocol 1: Induction of Acute Liver Injury in Rats with D-Galactosamine Hydrochloride

Materials:

D-Galactosamine hydrochloride (D-GalN)



- Sterile 0.9% saline solution
- Wistar rats (female, 110-180 g)[1]
- Syringes and needles for intraperitoneal injection
- Animal balance

Procedure:

- Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
- Preparation of D-GalN Solution:
 - On the day of the experiment, prepare a fresh solution of D-GalN by dissolving it in sterile
 0.9% saline.
 - For a target dose of 1.4 g/kg, a concentrated solution of 8.75% (w/v) can be prepared by dissolving 3.5 g of D-GalN in 40 mL of saline.[5] The solution should be clear and free of residues.[6]
- Administration:
 - Weigh each rat to determine the precise volume of the D-GalN solution to be injected.
 - Administer the D-GalN solution via a single intraperitoneal injection. For an 8.75% solution, the injection volume would be 16 mL/kg.[5]
- Monitoring and Sample Collection:
 - Monitor the animals for clinical signs of liver injury.
 - At predetermined time points (e.g., 12, 24, 48, 72, and 120 hours post-injection),
 euthanize a subset of animals.[5][6]
 - Collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST, bilirubin, prothrombin time).



Harvest the liver for histological examination.

Protocol 2: Induction of Acute Liver Failure in Mice with D-Galactosamine Hydrochloride and LPS

Materials:

- D-Galactosamine hydrochloride (D-GalN)
- Lipopolysaccharide (LPS) from E. coli
- Sterile 0.9% saline solution
- C57BL/6 mice (male, 6-10 weeks old)[4][12]
- Syringes and needles for intraperitoneal injection
- Animal balance

Procedure:

- Animal Acclimatization: House mice under standard laboratory conditions for at least one
 week before the experiment, with ad libitum access to food and water.
- Preparation of Reagents:
 - Prepare a solution of D-GalN in sterile 0.9% saline.
 - Prepare a separate solution of LPS in sterile 0.9% saline.
- Administration:
 - Weigh each mouse to calculate the required injection volumes.
 - Administer D-GalN (e.g., 700-800 mg/kg) and LPS (e.g., 100 μg/kg) via a single intraperitoneal co-injection.[10][12]
- Monitoring and Sample Collection:



- This model induces rapid and severe liver injury, often within 6 hours.[4]
- At the experimental endpoint (e.g., 6 hours post-injection), euthanize the mice.
- Collect blood for serum analysis of liver enzymes (ALT, AST) and cytokines (e.g., TNF-α, IL-6).[11]
- Harvest the liver for histopathological analysis (e.g., H&E staining) and molecular studies
 (e.g., gene expression analysis).[4]

Signaling Pathways and Experimental Workflow

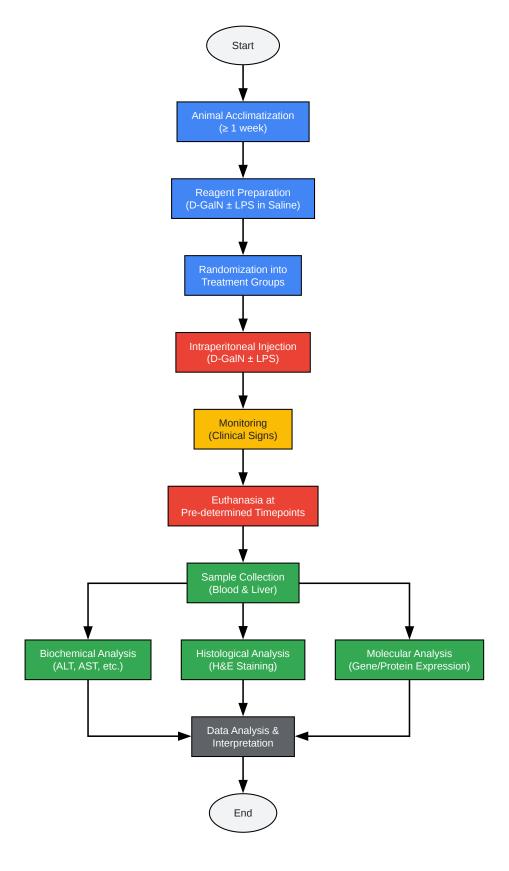
The following diagrams illustrate the key signaling pathways involved in D-GalN-induced hepatotoxicity and a typical experimental workflow.



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Caption: D-GalN/LPS-induced liver injury signaling pathway.





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